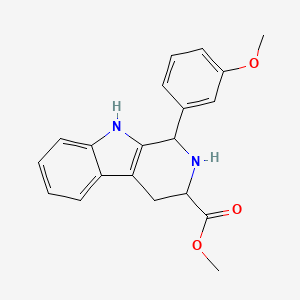

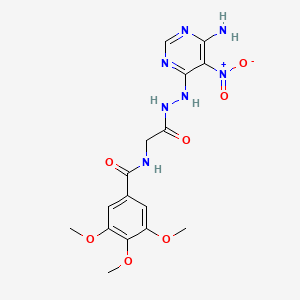

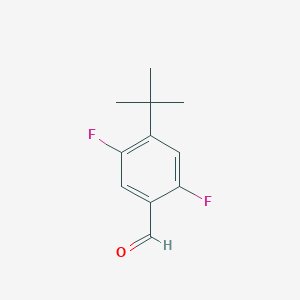

![molecular formula C20H16ClN5O2 B2539689 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide CAS No. 919842-88-9](/img/structure/B2539689.png)

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have shown significant anticancer activity . They have been found to inhibit EGFR and ErbB2 kinases at sub-micromolar levels, which can induce apoptosis .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This process allows for the creation of pyrazolo[3,4-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is complex and involves a variety of functional groups. The compound has a pyrazolo[3,4-d]pyrimidine core, with a 3-chlorophenyl group attached at the 1-position and a 3,5-dimethylbenzamide group attached at the N-position .

Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines are diverse and can lead to a variety of products. For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base can afford pyrimidino[4,5-d][1,3]oxazines .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines can vary depending on the specific substituents present in the molecule. For example, the compound has been described as a yellow liquid in one synthesis .

Applications De Recherche Scientifique

Drug Discovery and Development

The nitrogen-containing bicyclic heterocycles, including pyrido[1,2-a]pyrimidine scaffolds, play a crucial role in pharmaceutical research. Pyrido[1,2-a]pyrimidin-4-ones have demonstrated diverse biological activities, making them attractive targets for drug development. Notably, several pyrido[1,2-a]pyrimidin-4-one derivatives, such as pirenperone, seganserin, lusaperidone, and risdiplam, have been applied in clinical trials . Let’s explore their potential applications:

Antipsychotic Agents:Synthesis Strategies

Efficient synthetic methods are essential for accessing pyrido[1,2-a]pyrimidin-4-ones. Transition metal-catalyzed protocols offer milder and sustainable processes. For instance:

- CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reactions allow practical and modular synthesis of pyrido[1,2-a]pyrimidin-4-ones from readily available 2-halopyridine and (Z)-3-amino-3-arylacrylate ester .

- Montmorillonite K10 clay has been used as a heterogeneous catalyst for condensation reactions, providing high yields of pyrido[1,2-a]pyrimidin-4-ones .

Orientations Futures

The future directions for research on pyrazolo[3,4-d]pyrimidines are promising. They have shown significant potential as anticancer agents, and further optimization of their structures could lead to even more potent compounds . Additionally, their synthesis methods could be refined to improve yield and efficiency .

Propriétés

IUPAC Name |

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5O2/c1-12-6-13(2)8-14(7-12)19(27)24-25-11-22-18-17(20(25)28)10-23-26(18)16-5-3-4-15(21)9-16/h3-11H,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPSMMANTSTVOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2539606.png)

![N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2539612.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2539617.png)

![[1-(Adamantan-1-yl)ethyl]urea](/img/structure/B2539623.png)

![(E)-6-(2-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2539626.png)